molecular formula C21H18N2O4 B5214756 N-(2-methoxy-4-nitrophenyl)-2,2-diphenylacetamide

N-(2-methoxy-4-nitrophenyl)-2,2-diphenylacetamide

Cat. No. B5214756
M. Wt: 362.4 g/mol
InChI Key: WJENPZVTQRNDHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-4-nitrophenyl)-2,2-diphenylacetamide, also known as MNPD, is a chemical compound with potential applications in scientific research. This compound is a derivative of acetanilide and is known for its unique chemical properties that make it useful in various research fields. In

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-2,2-diphenylacetamide has been used in various scientific research applications, including the study of enzyme inhibition, cancer cell growth, and antimicrobial activity. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the transmission of nerve impulses. This compound has also been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy. Additionally, this compound has exhibited antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2,2-diphenylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to bind to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter in the synapse. This accumulation can lead to overstimulation of the nervous system and can be toxic. This compound has also been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which can cause symptoms such as muscle weakness, respiratory distress, and seizures. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to have antimicrobial activity against various bacteria, which may be due to its ability to disrupt bacterial cell membranes.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-4-nitrophenyl)-2,2-diphenylacetamide has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the activity of enzymes and proteins, which can be useful in studying their function and role in various biological processes. This compound also has potential applications in cancer research and antimicrobial therapy. However, this compound has limitations, including its potential toxicity and the need for careful handling and purification during synthesis. Additionally, this compound may have off-target effects, making it important to carefully design experiments to minimize these effects.

Future Directions

There are several future directions for research on N-(2-methoxy-4-nitrophenyl)-2,2-diphenylacetamide. One direction is to further explore its potential as a cancer therapy, including its efficacy in vivo and its mechanism of action. Another direction is to investigate its potential as an antimicrobial agent, including its activity against multidrug-resistant bacteria. Additionally, the development of this compound derivatives with improved efficacy and reduced toxicity may be a promising avenue for future research. Finally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its unique chemical properties make it useful in various research fields, including enzyme inhibition, cancer research, and antimicrobial therapy. While this compound has advantages for lab experiments, including its ability to inhibit the activity of enzymes and proteins, it also has limitations, including its potential toxicity and need for careful handling and purification. Future research directions for this compound include exploring its potential as a cancer therapy and antimicrobial agent, developing derivatives with improved efficacy and reduced toxicity, and investigating its use in combination with other drugs or therapies.

Synthesis Methods

N-(2-methoxy-4-nitrophenyl)-2,2-diphenylacetamide can be synthesized using a variety of methods, including the reaction of 2-methoxy-4-nitroaniline with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-methoxy-4-nitroaniline with 2,2-diphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The synthesis of this compound requires careful handling and purification to obtain a high yield and purity.

properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-27-19-14-17(23(25)26)12-13-18(19)22-21(24)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJENPZVTQRNDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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